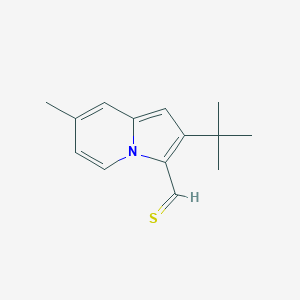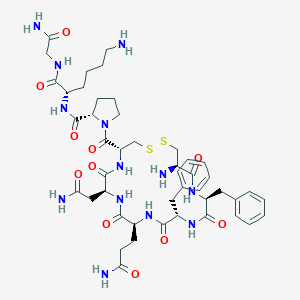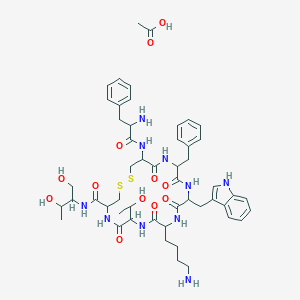
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine
Descripción general
Descripción
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a triazole ring
Aplicaciones Científicas De Investigación
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and receptor interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Direcciones Futuras
The study of triazole and pyridine derivatives is a very active area of research, with potential applications in areas such as medicinal chemistry, materials science, and coordination chemistry . Therefore, a compound like “5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine” could potentially be of interest in these areas .
Mecanismo De Acción
Target of Action
The primary target of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine is 1-deoxy-D-xylulose 5-phosphate reductoisomerase , an enzyme found in Escherichia coli (strain K12) . This enzyme plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many bacteria, parasites, and plants.
Mode of Action
It is believed to interact with its target enzyme, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the non-mevalonate pathway, thereby affecting the synthesis of isoprenoids.
Biochemical Pathways
The compound affects the non-mevalonate pathway (also known as the DOXP/MEP pathway) of isoprenoid biosynthesis . Isoprenoids are a diverse class of molecules involved in a wide range of biological functions, including cell membrane stability, hormone production, protein modification, and energy metabolism. By inhibiting the 1-deoxy-D-xylulose 5-phosphate reductoisomerase enzyme, the compound disrupts the production of these crucial molecules, leading to downstream effects on various cellular processes.
Result of Action
The inhibition of the non-mevalonate pathway by this compound can lead to a disruption in the synthesis of isoprenoids . This can have wide-ranging effects on the organism, given the diverse roles of isoprenoids in biological processes. The specific molecular and cellular effects would depend on the particular isoprenoids affected and the biological context.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These might include the presence of other compounds, pH, temperature, and the specific characteristics of the target organism. Detailed information on how these factors influence the compound’s action is currently lacking .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine in animal models .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine typically involves the chlorination of 2-aminopyridine to produce 2-amino-5-chloropyridine . This intermediate is then reacted with hydrazine derivatives under specific conditions to form the triazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of cost-effective reagents and solvents, as well as efficient purification techniques, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-chloropyridine: A precursor in the synthesis of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine.
5-chloro-2-pyridinyl)amino methylene]-1,1-bisphosphonate: Another compound with a similar pyridine structure but different functional groups and applications.
2-(5-chloro-2-pyridinyl)benzenecarboxylic acid: A compound with a similar pyridine ring but different substituents and properties.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and industrial chemistry.
Propiedades
IUPAC Name |
5-(5-chloropyridin-2-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACLQJIAJKLAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenylhexahydro-3H-pyrrolo[1,2-c]imidazole-3-thione](/img/structure/B344447.png)
![1-[3,5-Bis(1-azoniabicyclo[2.2.2]oct-1-ylmethyl)benzyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B344448.png)
![methyl 5-[5-tert-butyl-1-(4-nitrophenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazol-3-yl]pentanoate](/img/structure/B344452.png)
![5-tert-butyl-1-phenyl-3-(phenyldiazenyl)-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344453.png)
![6-(4-Methoxyphenyl)-3,4-dimethyl-1-phenyl-1,6-dihydro-7lambda~4~-isothiazolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344454.png)
![N-(4-nitrophenyl)-2-phenyl-2,6,7,8-tetrahydro-4H-3lambda~4~-isothiazolo[4,5,1-hi][1,2,3]benzothiadiazol-4-amine](/img/structure/B344455.png)
![4-(4-nitrophenyl)-2-phenyl-4,6,7,8-tetrahydro-2H-3lambda~4~-isothiazolo[4,5,1-hi][1,2,3]benzothiadiazole](/img/structure/B344456.png)
![4-Methyl-2,7-diphenyl-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B344459.png)
![3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344460.png)





